2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-cyano-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c18-10-14-3-1-2-4-17(14)24(21,22)20-11-13-5-7-19-16(9-13)15-6-8-23-12-15/h1-9,12,20H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNFVHGLOLRCUNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate. This can be achieved by reacting 2-bromopyridine with thiophene-3-boronic acid in the presence of a palladium catalyst under Suzuki coupling conditions.
Introduction of the Benzenesulfonamide Group: The pyridine intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonamide group.
Addition of the Cyano Group: Finally, the cyano group is introduced by reacting the intermediate with a suitable cyanating agent, such as sodium cyanide or trimethylsilyl cyanide, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various nucleophiles like amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique electronic properties of the thiophene and pyridine rings make this compound a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study the interactions of sulfonamide-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of 2-cyano-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano group and the sulfonamide moiety are known to interact with various biological targets, potentially inhibiting enzyme activity or blocking receptor sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with three analogous molecules from the literature:
Table 1: Key Structural and Functional Comparisons
Functional Group Analysis
- Cyano Group: The target compound’s 2-cyano substituent is shared with cymoxanil , a known fungicide. However, the target compound’s thiophene-pyridine moiety may confer distinct steric or electronic effects compared to cymoxanil’s methoxyimino group.
- Sulfonamide Linkage: Present in all compared compounds, this group facilitates hydrogen bonding and solubility. The target compound’s benzenesulfonamide core is analogous to N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide , but the latter’s methyl group may reduce polarity compared to the cyano substituent.
- Heterocyclic Moieties: The thiophene-pyridine system in the target compound contrasts with the thiazolidinone ring in ’s derivative . Thiophene’s electron-rich nature could enhance π-π stacking in biological targets, whereas thiazolidinone’s carbonyl may engage in stronger hydrogen bonding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
